molecular formula C8H16O B14676703 6-Methylhept-6-en-2-ol CAS No. 32779-60-5

6-Methylhept-6-en-2-ol

Cat. No.: B14676703
CAS No.: 32779-60-5
M. Wt: 128.21 g/mol
InChI Key: HRFFUHAMURPXKM-UHFFFAOYSA-N
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Description

6-Methylhept-6-en-2-ol (IUPAC name: this compound) is a monoterpenoid alcohol characterized by a hydroxyl group at the C2 position and a terminal double bond between C6 and C6. It is synthesized via Lewis acid-mediated cyclization reactions, often yielding substituted oxocenes or tetrahydropyrans with high diastereoselectivity . Key properties include:

  • Molecular formula: C₈H₁₆O
  • Appearance: Colorless oil .
  • Synthesis: Typically isolated via column chromatography (heptane/ethyl acetate = 5:1, Rf = 0.34) with yields up to 86% .
  • Applications: Serves as a substrate in stereoselective cyclizations to form eight-membered oxocene derivatives (e.g., with p-nitrobenzaldehyde) .

Properties

CAS No.

32779-60-5

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

6-methylhept-6-en-2-ol

InChI

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h8-9H,1,4-6H2,2-3H3

InChI Key

HRFFUHAMURPXKM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylhept-6-en-2-ol can be synthesized through several methods. One common synthetic route involves the biotransformation of citral by free and immobilized cells of Saccharomyces cerevisiae. This method relies on the ability of plant cell cultures to produce secondary metabolites specifically .

Industrial Production Methods

In industrial settings, this compound is often produced through chemical synthesis involving the reaction of appropriate precursors under controlled conditions. The exact methods and conditions can vary, but they typically involve the use of catalysts and specific reaction temperatures to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methylhept-6-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming compounds such as ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of esters, ethers, or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 6-Methylhept-6-en-2-one

    Reduction: 6-Methylheptane-2-ol

    Substitution: 6-Methylhept-6-en-2-yl chloride

Scientific Research Applications

6-Methylhept-6-en-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylhept-6-en-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as an aggregation pheromone for certain beetles, influencing their behavior and aggregation patterns . The exact molecular targets and pathways are still under investigation, but it is believed to interact with olfactory receptors in insects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers

(a) 6-Methyl-5-hepten-2-ol (Sulcatol)
  • IUPAC name : 6-methylhept-5-en-2-ol
  • Key differences : Double bond at C5–C6 (vs. C6–C7 in 6-Methylhept-6-en-2-ol).
  • Properties :
    • Boiling point: 78–80°C at 15 mmHg .
    • Solubility: Miscible in chloroform; immiscible in water .
    • Applications: Pheromone in bark beetles and flavoring agent .
(b) (E)-6-Methylhept-4-en-1-ol
  • IUPAC name : (E)-6-methylhept-4-en-1-ol
  • Key differences : Double bond at C4–C5 and hydroxyl group at C1.
  • Properties: Molecular weight: 128.2120 g/mol . CAS Registry Number: 855901-81-4 .

Functional Group Derivatives

(a) 6-Methylhept-5-en-2-yl Acetate
  • IUPAC name : 6-methylhept-5-en-2-yl acetate
  • Key differences : Acetylated hydroxyl group.
  • Properties :
    • Molecular formula: C₁₀H₁₈O₂ .
    • Applications: Flavoring ingredient in food and cosmetics .
(b) 6-Methyl-5-Hepten-2-One
  • IUPAC name : 6-methylhept-5-en-2-one
  • Key differences : Ketone group at C2 instead of hydroxyl.
  • Properties :
    • Reactivity: Likely undergoes nucleophilic additions (e.g., Grignard reactions) due to the ketone moiety .

Comparative Data Table

Compound IUPAC Name Molecular Formula Key Physical/Chemical Properties Applications/Reactivity References
This compound This compound C₈H₁₆O Colorless oil; Rf = 0.34 (heptane/EtOAc 5:1) Cyclization to oxocenes (88:12 endo:exo) [1, 2, 6]
6-Methyl-5-hepten-2-ol 6-methylhept-5-en-2-ol C₈H₁₆O BP 78–80°C (15 mmHg); soluble in chloroform Insect pheromone; flavoring agent [11, 15]
(E)-6-Methylhept-4-en-1-ol (E)-6-methylhept-4-en-1-ol C₈H₁₆O MW 128.21 g/mol; CAS 855901-81-4 Potential epoxidation substrate [13]
6-Methylhept-5-en-2-yl Acetate 6-methylhept-5-en-2-yl acetate C₁₀H₁₈O₂ Ester derivative of sulcatol Food/cosmetic flavoring [15]
6-Methyl-5-Hepten-2-One 6-methylhept-5-en-2-one C₈H₁₄O Ketone analog of sulcatol Nucleophilic addition reactions [16]

Key Research Findings

Reactivity in Cyclizations: this compound reacts with aldehydes (e.g., p-nitrobenzaldehyde) under TMSOTf catalysis to form oxocenes with diastereoselectivity up to 93:7 (endo:exo) .

Stereochemical Outcomes :

  • Cyclizations using this compound yield stereotriads (e.g., 3-isopropenyl-2-(4-methoxyphenyl)-6-methyltetrahydro-2H-pyran) with copper(II)–bisphosphine catalysts .

Industrial Relevance :

  • The acetate derivative of 6-methyl-5-hepten-2-ol is prioritized in flavor industries due to its stability and aroma , whereas this compound remains a niche substrate in academic synthetic chemistry.

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